Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Choline is an essential nutrient for humans and many other animals . It is a structural part of phospholipids and a methyl donor in metabolic one-carbon chemistry . It is a cation with the chemical formula [(CH3)3NCH2CH2OH]+ . Choline forms various salts, for example, choline chloride and choline bitartrate .

Synthesis Analysis

Choline is synthesized in the body and can also be consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .

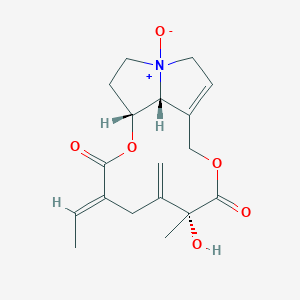

Molecular Structure Analysis

Choline is a quaternary ammonium cation . The cholines are a family of water-soluble quaternary ammonium compounds . Choline is the parent compound of the cholines class, consisting of ethanolamine residue having three methyl groups attached to the same nitrogen atom .

Chemical Reactions Analysis

Choline is involved in many chemical reactions in the body. It is the precursor for the neurotransmitter acetylcholine (AcCho) and is a major source of methyl groups in the diet; these are important for various cellular methylation reactions . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .

Physical And Chemical Properties Analysis

Choline is a quaternary amine that is synthesized in the body or consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach .

科学研究应用

-

Pharmacology

- 4-Hydroxycoumarin and its derivatives have shown a broad spectrum of pharmacological and physiological activities . They are employed as anticoagulant , antibacterial , antifungal , antiviral , antitumor , antiprotozoal , insecticidal , antimycobacterial , antimutagenic , antioxidant , anti-inflammatory agents , HIV protease inhibitors and tyrosine kinase inhibitors .

-

Organic Synthesis

安全和危害

未来方向

The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .

属性

CAS 编号 |

7431-77-8 |

|---|---|

产品名称 |

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate |

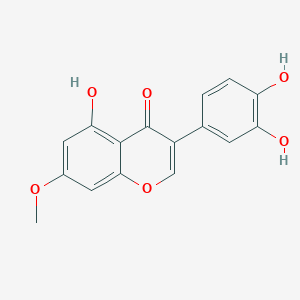

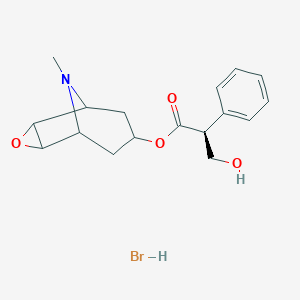

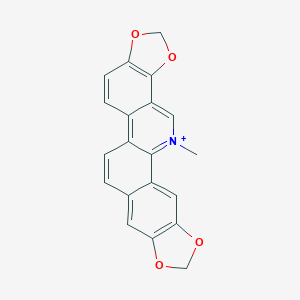

分子式 |

C16H24NO5·CNS |

分子量 |

368.4 g/mol |

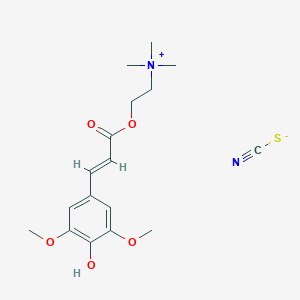

IUPAC 名称 |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

InChI 键 |

YLELSNOPYHTYTB-UHFFFAOYSA-N |

手性 SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

规范 SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

同义词 |

4-Hydroxy-3,5-dimethoxycinnamate choline thiocyanate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)